Tricine

SDS-PAGE Protein Electrophoresis Proteomics

Tricine is a Good's zwitterionic buffer for applications where generic buffers compromise data integrity. • Tris-Tricine SDS-PAGE: Resolves proteins/peptides at 1-30 kDa with superior separation vs. glycine systems (Schägger & von Jagow, 1987). • Enzyme Assays: Lower inhibition of amine-sensitive enzymes vs. Tris for accurate kinetic parameters. • Luciferase ATP Assays: Outperforms nine other buffers in signal sensitivity. Reliable, high-purity supply for reproducible results.

Molecular Formula C6H13NO5
Molecular Weight 179.17 g/mol
CAS No. 5704-04-1
Cat. No. B1662993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricine
CAS5704-04-1
Synonyms2-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)acetic acid
Molecular FormulaC6H13NO5
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESC(C(=O)O)NC(CO)(CO)CO
InChIInChI=1S/C6H13NO5/c8-2-6(3-9,4-10)7-1-5(11)12/h7-10H,1-4H2,(H,11,12)
InChIKeySEQKRHFRPICQDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tricine (CAS 5704-04-1) in Biochemical Procurement: A Good's Buffer with Defined Zwitterionic Properties


Tricine (N-tris(hydroxymethyl)methylglycine) is a zwitterionic amino acid buffer originally developed by N.E. Good and is classified as a 'Good's buffer' due to its optimal characteristics for biological research, including high water solubility, low cell membrane permeability, and minimal interference with biochemical processes [1]. It functions effectively within a physiological pH range of 7.4 to 8.8, with a pKa of 8.1 at 25°C . These properties make it a standard reagent in molecular biology, particularly for low-molecular-weight protein electrophoresis and as a buffer in enzyme assays and cell culture [2].

pH Range Effective at physiological pH 7.4–8.8 (pKa 8.1 at 25°C)
Biocompatibility Low membrane permeability and minimal enzyme interference
Key Applications Low-MW protein electrophoresis and enzyme assays

Why Generic 'Good's Buffer' Substitution Fails for Tricine in Critical Assays


The assumption that all Good's buffers are functionally interchangeable is contradicted by empirical data showing that even closely related compounds like Tris, Bicine, or HEPES can produce significantly divergent quantitative outcomes in the same assay. For instance, while structurally similar to Tris, Tricine demonstrates markedly lower inhibitory effects on certain enzymes at high concentrations . Furthermore, in applications like SDS-PAGE, substituting Tricine with a generic alternative like Glycine leads to a quantifiable loss of resolution for low molecular weight proteins, while Bicine, despite a similar pKa range, yields different protein spot counts [1]. Consequently, direct substitution without validation can lead to assay failure, misinterpretation of results, and increased costs from repeated experiments.

Glycine-based SDS-PAGE
May lose resolution for proteins below 20 kDa, compromising small protein analysis.
Tris buffer in enzyme assays
Reported higher enzyme inhibition may shift kinetic parameters and misrepresent activity.
Bicine in electrophoresis
Protein spot patterns may differ despite similar pKa, complicating comparative proteomics.

Quantitative Evidence for Tricine (5704-04-1) Differentiation Against Core Comparators


Superior Resolution of Low Molecular Weight Proteins vs. Glycine in SDS-PAGE

Tricine-SDS-PAGE provides a quantifiably higher resolution for low molecular weight proteins and peptides compared to standard Glycine-SDS-PAGE systems. This is a direct replacement differentiation. [1]

SDS-PAGE resolution vs. Glycine
Head-to-head
Resolves 1–30 kDa proteins with higher separation; Glycine-SDS-PAGE fails below 15–20 kDa.
Reported higher resolution for low-MW proteins
Schägger & von Jagow, 1987
SDS-PAGE Protein Electrophoresis Proteomics

Reduced Enzyme Inhibition in V-ATPase Assays vs. Tris and Bicine

In studies of plant vacuolar H+-pyrophosphatase (V-PPase), Tricine exhibited significantly less inhibition of K+-stimulated hydrolytic activity compared to Tris. This was part of a direct comparative study ranking common buffer cations. [1]

V-PPase inhibition ranking
Head-to-head
Tris > Bis-Tris-propane > Bicine = Tricine > imidazole
Lower inhibition context for V-PPase kinetic studies
Gordon-Weeks et al., 1997
Enzymology ATPase Assay Inhibition Studies

Comparable Mitochondrial Function Preservation to HEPES, Superior to Tris

A comparative evaluation of five buffers on isolated bean cotyledon mitochondria found that Tricine and HEPES performed similarly in preserving mitochondrial respiratory parameters, while both were far superior to Tris, which was the poorest buffer. [1]

Mitochondrial function preservation
Head-to-head
Tricine similar to HEPES; Tris identified as poorest buffer for respiratory parameters.
Supports bioenergetics research where Tris is unsuitable
Stout & Cleland, 1974
Mitochondrial Bioenergetics Cell Biology Respiration Assay

Low Metal-Binding Constants vs. Phosphate Buffers

As a 'Good's buffer,' Tricine exhibits quantifiably low metal-binding constants, particularly for divalent cations crucial in biology. This is a class-level inference that distinguishes it from non-Good's buffers like phosphate, which precipitate metal ions.

Metal-binding constants (Log K)
Class-level
Mg²⁺ 1.2, Ca²⁺ 2.4, Mn²⁺ 2.7, Cu²⁺ 7.3 at 20°C, 0.1 M
Low metal depletion supports metal-dependent assay selection
Contrasts with phosphate buffers that precipitate metals
Buffer Selection Metal-Dependent Assays Analytical Chemistry

Optimized Performance in Firefly Luciferase ATP Assays

In a head-to-head comparison of ten common buffers for firefly luciferase-based ATP assays, a 25 mM Tricine buffer was determined to be the optimal choice, outperforming other Good's buffers and traditional options.

Luciferase ATP assay performance
Data to verify
Ranked top among 10 buffers at 25 mM in firefly luciferase assay
Reported optimal signal context for ATP quantification
Source review; independent validation recommended
ATP Assay Luciferase High-Throughput Screening

Procurement-Driven Application Scenarios for Tricine Based on Quantitative Differentiation


High-Resolution Separation of Peptides and Small Proteins (< 30 kDa)

Procure Tricine for Tris-Tricine SDS-PAGE gels when the research objective requires clear resolution of proteins in the 1-30 kDa range. This application is directly supported by the 1987 Schägger and von Jagow study, which demonstrated superior separation of proteins between 5 and 20 kDa compared to standard Glycine-SDS-PAGE [1]. Using Tricine is essential for accurate analysis of small molecular weight markers, protein fragments, and peptides that would otherwise co-migrate or be unresolved.

Enzyme Assays with Susceptibility to Buffer Cation Inhibition

Prioritize Tricine over Tris in any assay involving enzymes sensitive to primary amine buffers. As demonstrated by Gordon-Weeks et al. (1997), Tris acts as a potent competitive inhibitor of certain ATPases, while Tricine shows significantly lower inhibition [1]. This makes Tricine a safer, more reliable choice for determining accurate kinetic parameters (Km, Vmax) and for studying cation-dependent enzymes, thereby reducing the risk of publishing artifactual inhibition data.

ATP Quantification in High-Throughput Screening (HTS)

For laboratories running firefly luciferase-based ATP assays, Tricine should be the primary buffer procured. It was shown to outperform nine other common buffers in direct comparative testing, ensuring maximum assay signal and sensitivity [1]. Standardizing on Tricine for this application minimizes buffer-related variability and eliminates the need for costly and time-consuming buffer optimization steps.

Bioenergetics Research Requiring Preservation of Mitochondrial Function

For experiments involving isolated mitochondria, such as measuring respiration or oxidative phosphorylation, Tricine is a preferred buffer alternative to Tris. A direct comparative study found Tris to be the 'poorest' buffer for maintaining mitochondrial integrity, while Tricine and HEPES provided similar, adequate performance [1]. This makes Tricine a reliable choice when HEPES is contraindicated or for researchers seeking a cost-effective alternative that does not compromise data quality.

Application
Selection Property
Validation Focus
Low-MW protein/peptide resolution (
Tris-Tricine SDS-PAGE system
Separation of 1–30 kDa markers and peptides
Enzyme assays with buffer cation sensitivity
Low enzyme inhibition profile
Accurate kinetic parameter determination (Km, Vmax)
ATP quantification in high-throughput screening
Luciferase signal optimization
Assay sensitivity and reproducibility
Mitochondrial bioenergetics research
Mitochondrial function preservation
Respiratory control and oxidative phosphorylation measurement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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